N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid
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Overview
Description
N-(azetidin-3-yl)-N-methylmethanesulfonamide; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H13F3N2O4S and its molecular weight is 278.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) promotes a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This method is used to create medicinally important N-aryl β-amino alcohol derivatives. The use of azetidines in this process results in N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).
Formation of Quinolones : Trifluoroacetic acid is used in the transformation of 1-arylazetidin-2-ones to yield 2,3-dihydro-4(1H)-quinolones. This involves acyl migration and N–CO fission, and is an example of the compound's role in complex organic syntheses (Kano, Ebata, & Shibuya, 1980).
Synthesis of Novel Ligands for Nicotinic Receptors : The compound has been used in the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors. The process involves a Stille coupling followed by deprotection using trifluoroacetic acid (Karimi & Långström, 2002).
Catalytic Asymmetric Addition to Aldehydes : The compound is used in the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, which is then evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating its potential in asymmetric synthesis (Wang et al., 2008).
Properties
IUPAC Name |
N-(azetidin-3-yl)-N-methylmethanesulfonamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.C2HF3O2/c1-7(10(2,8)9)5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,3-4H2,1-2H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBNCRKZQXKBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)S(=O)(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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